tert-Butyl 13-iodotridecanoate
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Overview
Description
tert-Butyl 13-iodotridecanoate: is an organic compound that belongs to the class of iodinated esters It is characterized by the presence of a tert-butyl group and an iodine atom attached to a tridecanoate ester chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 13-iodotridecanoate typically involves the esterification of 13-iodotridecanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 13-iodotridecanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran under an inert atmosphere.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of tert-butyl 13-azidotridecanoate, tert-butyl 13-thiocyanatotridecanoate, etc.
Reduction: Formation of tert-butyl tridecanoate.
Oxidation: Formation of 13-iodotridecanoic acid.
Scientific Research Applications
Chemistry: tert-Butyl 13-iodotridecanoate is used as a precursor in the synthesis of various organic compounds. Its iodine atom serves as a versatile functional group for further chemical modifications.
Biology: In biological research, iodinated compounds like this compound are used as radiolabeling agents for imaging and tracing studies. The iodine atom can be replaced with radioactive isotopes for use in diagnostic imaging techniques such as positron emission tomography (PET).
Medicine: The compound’s potential as a radiolabeling agent extends to medical applications, where it can be used in the development of radiopharmaceuticals for diagnostic and therapeutic purposes.
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, surfactants, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 13-iodotridecanoate primarily involves its reactivity due to the presence of the iodine atom and the ester group. The iodine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or oxidation. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in synthetic chemistry and radiolabeling applications.
Comparison with Similar Compounds
- tert-Butyl 13-bromotridecanoate
- tert-Butyl 13-chlorotridecanoate
- tert-Butyl 13-fluorotridecanoate
Comparison: tert-Butyl 13-iodotridecanoate is unique among its halogenated counterparts due to the larger atomic size and higher reactivity of the iodine atom. This makes it more suitable for certain substitution reactions and radiolabeling applications. Additionally, the iodine atom’s ability to form stronger bonds with carbon compared to bromine, chlorine, or fluorine enhances its stability and versatility in various chemical processes.
Properties
Molecular Formula |
C17H33IO2 |
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Molecular Weight |
396.3 g/mol |
IUPAC Name |
tert-butyl 13-iodotridecanoate |
InChI |
InChI=1S/C17H33IO2/c1-17(2,3)20-16(19)14-12-10-8-6-4-5-7-9-11-13-15-18/h4-15H2,1-3H3 |
InChI Key |
ZWWATSYEZXDCGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCI |
Origin of Product |
United States |
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